[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
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Overview
Description
[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy, fluorophenoxy, and methoxybenzoate groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenyl with 4-fluorophenoxyacetic acid hydrazide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
Reduction: Reduction reactions may target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The ethoxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the fluorophenoxy group could enhance its stability and bioavailability. The hydrazone linkage is crucial for its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
Uniqueness
The uniqueness of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the methoxybenzoate group may enhance its solubility and reactivity, making it more suitable for certain applications.
Properties
Molecular Formula |
C25H23FN2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H23FN2O6/c1-3-32-23-14-17(15-27-28-24(29)16-33-21-11-7-19(26)8-12-21)4-13-22(23)34-25(30)18-5-9-20(31-2)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
OZELDHHVBQPXOB-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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